Silibinin B Exhibits Lower In Vitro Cytotoxicity in Non-Tumorigenic Hepatocytes Relative to Isosilybin B
In a comparative safety evaluation using Huh7 human hepatoma cells, Silibinin B demonstrated a favorable safety profile with cellular tolerance up to 80 μM, whereas the structurally related flavonolignan isosilybin B exhibited significant cytotoxicity at concentrations above 10 μM [1]. This represents an approximately 8-fold difference in the maximum tolerated concentration.
| Evidence Dimension | Maximum non-toxic concentration in Huh7 hepatoma cells |
|---|---|
| Target Compound Data | ≤80 μM |
| Comparator Or Baseline | Isosilybin B: ≤10 μM |
| Quantified Difference | Approximately 8-fold higher tolerance for Silibinin B |
| Conditions | Huh7 human hepatoma cell line; 72 h exposure |
Why This Matters
This superior safety margin in hepatic cells is a critical parameter for selecting a hepatoprotective research compound with a wider therapeutic window for in vitro and in vivo studies.
- [1] Polyak SJ, Morishima C, Lohmann V, et al. Identification of hepatoprotective flavonolignans from silymarin. Proc Natl Acad Sci U S A. 2010;107(13):5995-5999. View Source
